Product packaging for Bromophenyltrichlorosilane(Cat. No.:)

Bromophenyltrichlorosilane

Cat. No.: B8037873
M. Wt: 871.3 g/mol
InChI Key: FKEJOTGVJRZFNI-UHFFFAOYSA-N
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Description

Bromophenyltrichlorosilane is a useful research compound. Its molecular formula is C18H12Br3Cl9Si3 and its molecular weight is 871.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H12Br3Cl9Si3 B8037873 Bromophenyltrichlorosilane

Properties

IUPAC Name

(2-bromophenyl)-trichlorosilane;(3-bromophenyl)-trichlorosilane;(4-bromophenyl)-trichlorosilane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C6H4BrCl3Si/c7-5-1-3-6(4-2-5)11(8,9)10;7-5-2-1-3-6(4-5)11(8,9)10;7-5-3-1-2-4-6(5)11(8,9)10/h3*1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKEJOTGVJRZFNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)[Si](Cl)(Cl)Cl)Br.C1=CC(=CC(=C1)Br)[Si](Cl)(Cl)Cl.C1=CC(=CC=C1[Si](Cl)(Cl)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12Br3Cl9Si3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

871.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Contextualization of Arylhalosilanes Within Contemporary Organosilicon Chemistry

Arylhalosilanes are a class of organosilicon compounds that contain at least one aryl group (an aromatic ring) and one halogen atom bonded to a silicon atom. ontosight.aiontosight.ai These compounds are a cornerstone of modern organosilicon chemistry, a field that studies compounds with silicon-carbon bonds. sbfchem.com Organosilicon compounds are largely synthetic, as they are not found in nature. sbfchem.com The unique properties of the silicon-carbon bond, which is longer and weaker than the carbon-carbon bond, and the ability of silicon to form strong bonds with electronegative elements like oxygen and halogens, make arylhalosilanes highly versatile. wikipedia.org

The reactivity of arylhalosilanes is a key aspect of their importance. The silicon-halogen bond is susceptible to nucleophilic attack, allowing for a wide range of chemical transformations. lkouniv.ac.in This reactivity, coupled with the stability of the aryl-silicon bond under many conditions, makes them valuable intermediates in organic synthesis. numberanalytics.com They are used in cross-coupling reactions, such as the Hiyama coupling, to form new carbon-carbon bonds, a fundamental process in the construction of complex organic molecules. conicet.gov.arcam.ac.uk Furthermore, arylhalosilanes serve as precursors to a vast array of other organosilicon compounds, including siloxanes, silanols, and silicones, which have widespread applications. ontosight.ai

In materials science, arylhalosilanes are instrumental in the development of new materials with tailored properties. ontosight.ai They are used to modify surfaces, imparting characteristics such as hydrophobicity (water repellency) and improved adhesion. ontosight.ai These properties are crucial for applications in coatings, adhesives, and electronic components. ontosight.aimarketresearchintellect.com The ability to introduce specific organic functionalities through the aryl group allows for the fine-tuning of the material's surface properties.

Key Characteristics of Arylhalosilanes:

PropertyDescription
Structure Contain at least one aryl group and one halogen bonded to a silicon atom.
Reactivity The silicon-halogen bond is reactive towards nucleophiles.
Synthetic Utility Serve as intermediates in cross-coupling reactions and as precursors to other organosilicon compounds.
Material Science Applications Used for surface modification to enhance properties like hydrophobicity and adhesion.

Synthetic Methodologies for Bromophenyltrichlorosilane

Regioselective Synthesis

Regioselectivity refers to the control of the position at which a chemical bond is formed, leading to one constitutional isomer over others. In the synthesis of bromophenyltrichlorosilane, regioselectivity is primarily a function of the chosen synthetic route and starting materials.

Substrate Control : When using the Grignard reaction, the regiochemistry is pre-determined by the starting isomer of bromobenzene. For example, starting with 1-bromo-4-iodobenzene (B50087) to form a Grignard reagent and reacting it with SiCl₄ will specifically yield (4-bromophenyl)trichlorosilane. This substrate-controlled approach is a straightforward way to ensure the formation of the desired regioisomer (ortho-, meta-, or para-).

Catalyst and Directing Group Control : In more advanced C-H silylation reactions, the regioselectivity can be controlled by the catalyst and directing groups on the aromatic ring. researchgate.net For instance, iridium-catalyzed silylations of arenes often exhibit high regioselectivity based on steric factors, with the silyl (B83357) group being installed at the most sterically accessible C-H bond. researchgate.netacs.org While not the standard method for producing simple this compound, these catalytic systems are crucial for the synthesis of more complex, functionalized arylsilanes where direct C-H activation is preferred. researchgate.net The electronic effects of substituents also play a role; however, steric hindrance is often the dominant factor in these catalytic processes. acs.org Research has shown that the choice of ligands on the metal catalyst can also profoundly influence which regioisomer is formed. nih.gov

The table below outlines key factors influencing regioselectivity in arylsilane synthesis.

Controlling Factor Description Example Application
Substrate Structure The inherent structure of the starting aryl halide or arene dictates the position of silylation.Using 4-bromophenylmagnesium bromide to synthesize (4-bromophenyl)trichlorosilane.
Catalytic System Transition metal catalysts (e.g., Iridium, Rhodium) and their associated ligands can direct silylation to a specific C-H bond. researchgate.netacs.orgSterically-driven ortho-silylation of anilines using a rhodium catalyst. acs.org
Directing Groups Functional groups on the aromatic ring can direct the silylation to a specific position (e.g., ortho-).Ortho C-H silylation of 2-aryloxazoles catalyzed by ruthenium(II). researchgate.net

Stereoselective Synthesis

Stereoselectivity involves controlling the formation of stereoisomers—molecules with the same molecular formula and connectivity but different spatial arrangements of atoms. rijournals.comresearchgate.net The compound this compound itself is achiral. However, the trichlorosilyl (B107488) group is a versatile precursor that can be transformed into a stereogenic silicon center. When the three chlorine atoms are substituted with three different groups, the silicon atom becomes a chiral center. Therefore, stereoselective considerations are highly relevant in the broader context of arylchlorosilane chemistry. uzh.ch

The development of stereoselective methods in organosilicon chemistry often involves one of two main strategies:

Chiral Auxiliaries : A chiral auxiliary is a chiral moiety that is temporarily incorporated into the substrate to direct a diastereoselective transformation. After the desired stereochemistry is set, the auxiliary is removed. In organosilane chemistry, a chiral group can be attached to the silicon atom to guide the subsequent substitution reactions at that center, after which it can be cleaved. uzh.ch

Chiral Catalysts : Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. researchgate.net This is a highly efficient method for creating stereocenters. For arylchlorosilanes, a chiral transition metal catalyst could be used to facilitate a reaction that creates a chiral silicon center with high enantiomeric purity.

While the direct synthesis of this compound does not involve creating a stereocenter, it serves as a key building block for more complex chiral organosilicon compounds. ontosight.ai The principles of stereocontrol are applied in subsequent reactions where the Si-Cl bonds are functionalized. For example, the sequential, controlled substitution of the chloride atoms with different nucleophiles can, if guided by chiral influences, lead to the synthesis of optically active arylsilanes. uzh.ch

Reaction Pathways Involving the Silicon-Chlorine Bonds

The silicon-chlorine (Si-Cl) bonds in this compound are highly susceptible to nucleophilic attack due to the significant polarization of the bond, with the silicon atom carrying a partial positive charge. silane-chemical.comwikipedia.org This electrophilicity drives the primary reactions at the silicon center.

Nucleophilic substitution at the silicon atom is a fundamental reaction pathway for organosilanes. libretexts.org Unlike carbon chemistry, substitution at silicon predominantly proceeds through a mechanism that can be described as an analogue of the SN2 (bimolecular nucleophilic substitution) reaction.

The SN2-Si mechanism involves the attack of a nucleophile on the silicon atom, leading to a pentacoordinate, trigonal bipyramidal transition state or intermediate. nih.govrsc.org This is possible because silicon, being in the third period, has accessible d-orbitals that can accommodate the incoming nucleophile, expanding its coordination sphere. soci.org The reaction then proceeds with the departure of a leaving group, in this case, a chloride ion. The high strength of the Si-O bond, for instance, makes the displacement of chloride by oxygen-containing nucleophiles a very favorable process. wikipedia.orglibretexts.org

While a true SN1-Si analogue involving a trivalent silicon cation (silylium ion) is rare in solution due to the high energy of such species, some studies have suggested mechanisms with SN1 character, particularly with good leaving groups and in polar solvents. ugto.mxcapes.gov.br These reactions are often facilitated by anchimeric assistance, where a neighboring group helps to stabilize the developing positive charge on the silicon atom. capes.gov.br

The hydrolysis of trichlorosilanes like this compound is a rapid and often vigorous reaction that proceeds in a stepwise manner. europa.eu Each of the three Si-Cl bonds is sequentially replaced by a hydroxyl (-OH) group from water, forming silanols. libretexts.orgnih.gov

The initial step is the nucleophilic attack of a water molecule on the electrophilic silicon atom. researchgate.net This is followed by the elimination of a molecule of hydrogen chloride (HCl). This process repeats until all three chlorine atoms are substituted, yielding a bromophenylsilanetriol.

These silanol (B1196071) intermediates are generally unstable and readily undergo condensation reactions. europa.eu In the condensation step, a hydroxyl group of one silanol molecule reacts with another, eliminating a molecule of water to form a stable siloxane (Si-O-Si) bond. nih.gov This process can continue, leading to the formation of cross-linked polysiloxane networks or oligomeric structures. libretexts.orgresearchgate.net The rate and outcome of hydrolysis and condensation are influenced by factors such as pH, temperature, concentration, and the solvent system. nih.gov

Reaction StepDescription
Hydrolysis Sequential nucleophilic substitution of chlorine atoms by hydroxyl groups from water.
Condensation Reaction between silanol groups to form siloxane bonds and eliminate water.
Overall Formation of a cross-linked polysiloxane network.

Reaction Pathways Involving the Carbon-Bromine Bond on the Phenyl Ring

The carbon-bromine (C-Br) bond on the phenyl ring of this compound provides another avenue for functionalization, primarily through metal-catalyzed cross-coupling reactions.

Cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.org In the context of this compound, the bromine atom serves as a leaving group in these transformations.

Kumada Coupling: This reaction involves the coupling of an organohalide with a Grignard reagent, catalyzed by a nickel or palladium complex. wikipedia.orgjk-sci.comslideshare.net For this compound, this would entail reacting it with a Grignard reagent (R-MgBr) in the presence of a suitable catalyst to form a new C-C bond at the position of the bromine atom. organic-chemistry.org

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent in a palladium- or nickel-catalyzed reaction with an organohalide. wikipedia.orgorganic-chemistry.org This method is known for its high functional group tolerance. jk-sci.com

Suzuki Coupling: One of the most widely used cross-coupling reactions, the Suzuki coupling pairs an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. byjus.comyonedalabs.comtamu.edu This reaction is valued for the stability and low toxicity of the boron reagents. byjus.com

Sonogashira Coupling: This reaction specifically forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. chemistryviews.org It is typically catalyzed by a palladium complex and a copper(I) co-catalyst. organic-chemistry.orgrsc.orgresearchgate.net

The general mechanism for these palladium-catalyzed cross-coupling reactions involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. wikipedia.orgslideshare.netbyjus.com

Coupling ReactionOrganometallic ReagentCatalyst
Kumada Grignard Reagent (R-MgX)Ni or Pd
Negishi Organozinc (R-ZnX)Ni or Pd
Suzuki Organoboron (R-B(OH)₂)Pd
Sonogashira Terminal AlkynePd and Cu(I)

The bromophenyl group in this compound can also undergo electrophilic aromatic substitution. The trichlorosilyl group is generally considered to be deactivating and meta-directing, while the bromine atom is deactivating but ortho-, para-directing. The interplay of these two substituents will influence the position of further substitution on the aromatic ring.

Interplay between Silicon and Aromatic Ring Reactivity

The reactivity of the trichlorosilyl group and the bromophenyl ring are not entirely independent. The electron-withdrawing nature of the trichlorosilyl group can influence the reactivity of the C-Br bond in cross-coupling reactions. Conversely, modifications to the aromatic ring can affect the electrophilicity of the silicon atom. This interplay allows for the strategic design of synthetic routes to complex organosilicon molecules. For example, the bromine atom can be used as a handle for cross-coupling reactions to introduce new organic fragments, followed by hydrolysis and condensation of the trichlorosilyl group to form a polysiloxane backbone.

Computational Elucidation of Reaction Mechanisms

Computational chemistry has become an indispensable tool for the detailed investigation of chemical reaction mechanisms, providing insights that are often inaccessible through experimental methods alone. europa.eu By using computer-based simulations, researchers can calculate the structures, properties, and reactivity of molecules, offering a direct route to understanding reaction pathways, transition states, and intermediates. europa.euresearchgate.net This approach is particularly valuable for analyzing complex, expensive, or hazardous reactions, allowing for the systematic evaluation of hypothetical mechanisms. europa.euuq.edu.ausumitomo-chem.co.jp For a reactive compound like this compound, computational methods can illuminate the energetic and structural details of its transformations.

The primary methods employed in these studies are rooted in quantum mechanics and molecular mechanics. Density Functional Theory (DFT) is a prominent quantum mechanical method that calculates the electronic structure of molecules to determine their energies and properties. europa.eusumitomo-chem.co.jp The accuracy of DFT calculations often depends on the choice of the functional, which must be carefully selected for the specific chemical system and properties being investigated. sumitomo-chem.co.jp For organosilicon compounds, functionals like B3LYP have been used to model transition states and predict activation energies for reactions such as nucleophilic substitutions. Additionally, Molecular Dynamics (MD) simulations can model the influence of the surrounding environment, such as solvent effects, on reaction kinetics by simulating the motion of atoms and molecules over time.

Detailed Research Findings

While specific, published computational studies focusing exclusively on this compound are not extensively detailed in the literature, the principles of computational chemistry allow for a robust theoretical analysis of its primary reactions, such as nucleophilic substitution and hydrolysis.

Nucleophilic Substitution at the Silicon Center:

The trichlorosilyl group of this compound is highly electrophilic, making it susceptible to attack by nucleophiles like alcohols or amines. A computational study of this process, likely a bimolecular nucleophilic substitution (SN2) reaction, would involve modeling the potential energy surface to identify the lowest energy path from reactants to products.

Researchers would use DFT calculations to determine the geometries and energies of the stationary points along the reaction coordinate, including the reactants, a pre-reaction complex, the transition state, and the products. The transition state for an SN2 reaction at a silicon center is expected to feature a pentacoordinate silicon atom. The activation energy (ΔE‡), which is the energy difference between the transition state and the reactants, is a critical parameter that determines the reaction rate.

Below is a representative data table illustrating the kind of results a DFT study might yield for the reaction with a generic nucleophile (Nu-).

Table 1: Hypothetical Calculated Energies for the SN2 Reaction of this compound with a Nucleophile
SpeciesDescriptionHypothetical Relative Energy (kcal/mol)
ReactantsThis compound + Nu-0.0
Transition State[Br-Ph-SiCl3(Nu)]-+15.2
ProductsBromophenyl(dichloro)silylnucleophile + Cl--10.5

Modeling Solvent Effects in Hydrolysis:

The hydrolysis of the Si-Cl bonds in this compound is a key reaction, but its high reactivity with moisture makes it challenging to study experimentally. Molecular Dynamics (MD) simulations are well-suited to probe the role of the solvent in this process. By simulating the reacting system in a box of explicit solvent molecules (e.g., tetrahydrofuran (B95107) or water), MD can reveal how the solvent stabilizes intermediates and influences the energy barrier of the reaction.

Computational models can predict that polar solvents stabilize charged intermediates and transition states more effectively than non-polar solvents, thereby reducing the activation energy and accelerating the reaction rate.

Table 2: Hypothetical Influence of Solvent on the Calculated Activation Energy (ΔE) for Hydrolysis of a Si-Cl Bond
SolventDielectric Constant (ε)Hypothetical ΔE (kcal/mol)
Gas Phase125.0
Hexane1.922.5
Tetrahydrofuran (THF)7.518.3
Water80.114.7

These computational approaches provide a molecular-level picture of the reaction dynamics, elucidating the structural changes and energetic requirements for the transformation of this compound. They allow for the prediction of reactivity trends and the rationalization of experimentally observed phenomena.

Radiochemical Functionalization via Arylsilanes and their Derivatives

The utility of arylsilanes as precursors in radiochemistry has expanded significantly, offering stable and versatile platforms for the introduction of various radioisotopes into aromatic systems. These organosilicon compounds present notable advantages over other organometallic precursors, such as organoboranes and organostannanes, including enhanced stability and reduced toxicity. chemrxiv.org Their application in positron emission tomography (PET) and single-photon emission computed tomography (SPECT) has enabled the synthesis of a wide array of radiolabeled molecules for diagnostic imaging and therapeutic purposes. chemrxiv.orgnih.govchemrxiv.orgresearchgate.net

The functionalization of arylsilanes, including derivatives like this compound, typically involves the cleavage of the carbon-silicon (C-Si) bond and subsequent substitution with a radioisotope. This process can be tailored for various radiohalogens and carbon isotopes, demonstrating the broad applicability of this class of precursors in nuclear medicine.

Radiohalogenation of Arylsilanes

Radiohalogenation is a cornerstone of radiopharmaceutical chemistry, with isotopes like iodine-123, iodine-125, iodine-131, and fluorine-18 (B77423) being pivotal for medical imaging and therapy. nih.gov Arylsilanes have emerged as effective precursors for the introduction of these radiohalogens into aromatic rings.

Iodination and Radioiodination:

The process of ipso-electrophilic halogenation allows for the direct replacement of a silyl group on an aromatic ring with a radioiodine atom. Research has demonstrated that the radio-iodination of arenes can be successfully achieved using organosilane precursors. bb-c.fr For instance, a mild, base-mediated process has been developed for the radio-iodination of aryl silanes in 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP). bb-c.fr While electron-rich substrates are highly reactive under these conditions, deactivated substrates have also been successfully, albeit less efficiently, radiolabeled. bb-c.fr

The efficiency of radio-iodination can be influenced by the nature of the substituents on the aromatic ring. For example, trimethyl(4-fluorophenyl)silane has been shown to undergo radio-iodination with a radiochemical conversion (RCC) of 36%. bb-c.fr However, substrates with strongly deactivating groups may not be suitable for this method. bb-c.fr The choice of the organometallic precursor is also critical, with arylgermanes sometimes showing higher reactivity than their arylsilane counterparts in radio-iodination reactions. bb-c.fr

An alternative approach involves copper-catalyzed radioiodination, which has been successfully applied to the synthesis of clinically relevant molecules like [¹²⁵I]MIBG (meta-iodobenzylguanidine) from boronic acid precursors. nih.gov This highlights the potential for metal-mediated processes in the radiohalogenation of various organometallic precursors, including arylsilanes.

Table 1: Radiochemical Conversion (RCC) in Radio-iodination of Arylsilane Precursors

Precursor Radio-iodination Conditions Radiochemical Conversion (RCC) Reference
Trimethylphenylsilane Base-mediated, HFIP Not specified bb-c.fr
Trimethyl(4-fluorophenyl)silane Base-mediated, HFIP 36% bb-c.fr

This table is generated based on available research data and is for illustrative purposes.

Fluorination and Radiofluorination:

Fluorine-18 is a widely used radionuclide for PET imaging due to its favorable decay characteristics. ethz.ch The development of methods for the ¹⁸F-labeling of biomolecules is an active area of research. researchgate.netscispace.comnih.gov Arylsilanes have been investigated as precursors for radiofluorination. For example, resin-supported imidazole-di-tert-butyl-arylsilanes have been shown to be versatile precursors for the production of ¹⁸F-labeled bioconjugates. researchgate.net In one study, an anchored arylsilane was radiolabeled with aqueous [¹⁸F]fluoride, achieving a radiochemical yield of 24% and a radiochemical purity of 78% after solid-phase extraction. researchgate.net This demonstrates the feasibility of using arylsilanes for the synthesis of complex, ¹⁸F-labeled biomolecules.

Radiolabeling with Carbon-11

Carbon-11 is another key radionuclide for PET, allowing for the labeling of molecules without altering their biological properties. nih.govmdpi.com Recent advancements have focused on developing novel methods for ¹¹C-labeling, including the use of arylsilane precursors.

Copper-Mediated ¹¹C-Cyanation:

A significant development in this area is the copper-mediated ¹¹C-cyanation of aryl heptamethyltrisiloxanes. chemrxiv.orgchemrxiv.orgresearchgate.net This method has been shown to be highly efficient, with rapid ipso-radiocyanation occurring in good to excellent radiochemical conversions and purities. chemrxiv.org Notably, these arylsilane precursors are often more efficiently radiolabeled than their organoboron and organotin counterparts. chemrxiv.org The reaction is believed to proceed through the generation of a difluoro(methyl)aryl silane (B1218182) prior to transmetallation. chemrxiv.org This methodology has been successfully applied to the automated radiosynthesis of a κ-opioid receptor antagonist, underscoring its clinical relevance. chemrxiv.orgchemrxiv.orgresearchgate.net

The scope of this copper-mediated radiocyanation is broad, encompassing a variety of electronically diverse (hetero)aromatic heptamethyltrisiloxanes. snmjournals.org Both electron-rich and electron-deficient benzonitriles have been synthesized with excellent conversions. snmjournals.org

Table 2: Radiochemical Conversion in Copper-Mediated ¹¹C-Cyanation of Aryl Heptamethyltrisiloxanes

Substrate Type Radiochemical Conversion Reference
Electron-rich (hetero)aromatic High snmjournals.org

This table is generated based on available research data and is for illustrative purposes.

¹¹C-Carbonylative Coupling:

Palladium(0)-mediated ¹¹C-carbonylative coupling reactions have also been developed for the synthesis of ¹¹C-labeled aryl ketones. mdpi.com While this method has been demonstrated with iodoarenes and aryltrimethylstannanes, the principles of transition-metal-catalyzed carbonylation could potentially be extended to arylsilane precursors, given their utility in other metal-mediated cross-coupling reactions.

The continued development of radiochemical functionalization methods using arylsilanes holds great promise for the future of nuclear medicine, offering pathways to novel radiopharmaceuticals for the diagnosis and treatment of a wide range of diseases.

Overview of Research Trajectories for Bromophenyltrichlorosilane

Bromophenyltrichlorosilane, with the chemical formula C₆H₄BrSiCl₃, is an organosilicon compound that features a bromophenyl group attached to a trichlorosilane (B8805176) moiety. Research on this compound and its analogs has generally focused on leveraging its dual reactivity: the highly reactive trichlorosilyl (B107488) group and the synthetically versatile bromophenyl group.

One significant research trajectory involves its use as a precursor for functional materials. The trichlorosilyl group enables the grafting of the bromophenyl moiety onto various surfaces, such as silica (B1680970) or other silicon-based materials. This surface modification can impart specific properties, for instance, creating hydrophobic coatings.

Another major area of research is its application as an intermediate in organic synthesis. The bromine atom on the phenyl ring can participate in a variety of cross-coupling reactions, such as Suzuki or Stille couplings, allowing for the formation of more complex biaryl structures. conicet.gov.ar This makes this compound a valuable building block for the synthesis of pharmaceuticals, agrochemicals, and materials with specific optical or electrical properties. ontosight.ai

The synthesis of this compound itself has been a subject of study. The most common method involves the Grignard reaction, where a Grignard reagent prepared from a dibromobenzene reacts with a silicon halide. vulcanchem.comuhasselt.be Variations and optimizations of this synthetic route to improve yield and purity are ongoing areas of investigation.

Historical Development and Evolution of Arylchlorosilane Chemistry Relevant to Bromophenyltrichlorosilane

The journey of organosilicon chemistry began in 1863 when Charles Friedel and James Crafts synthesized the first organochlorosilane compound. wikipedia.org This marked the dawn of a new field of chemistry. sbfchem.com In the early 20th century, Frederic Kipping made significant contributions by synthesizing a wide range of organosilicon compounds and coining the term "silicone." wikipedia.org His work, which included the use of Grignard reagents to create alkyl- and arylsilanes, laid the foundational groundwork for the synthesis of compounds like bromophenyltrichlorosilane. wikipedia.orgrichsilicone.com

The development of the direct process by Eugene G. Rochow in the 1940s revolutionized the production of organochlorosilanes. lkouniv.ac.in This process involves the direct reaction of an alkyl or aryl chloride with silicon in the presence of a copper catalyst, enabling large-scale commercial production. lkouniv.ac.in While the direct process is primarily used for methyl and phenyl chlorosilanes, the underlying principles of forming silicon-carbon bonds are relevant to the synthesis of all arylchlorosilanes. wikipedia.org

The synthesis of more complex arylsilanes, including those with additional functional groups like bromine, often relies on methods developed from these early discoveries. The use of Grignard reagents, as pioneered by Kipping, remains a common and versatile method for creating specific aryl-silicon bonds that are not easily accessible through the direct process. scholaris.ca The reaction of an aryl Grignard reagent, such as bromophenylmagnesium bromide, with a silicon tetrahalide or trichlorosilane (B8805176) is a key step in producing this compound. vulcanchem.com Over the years, research has focused on refining these synthetic methods, including the development of new catalysts and reaction conditions to improve efficiency and selectivity for a wide variety of substituted arylsilanes. organic-chemistry.orgzmsilane.com

Advanced Applications of Bromophenyltrichlorosilane in Materials Science

Precursors for Polymer-Derived Ceramics and Composites

The route of polymer-derived ceramics (PDCs) is a highly adaptable method for producing ceramic materials with tailored compositions and properties. quartzmasterchina.com This process involves the synthesis of a preceramic polymer, shaping it, and then pyrolyzing it in an inert atmosphere to convert it into a ceramic. wikipedia.orgdtic.mil Organosilicon compounds are fundamental precursors in this field, and Bromophenyltrichlorosilane serves as a prime example of a molecule designed for this purpose. dtic.milresearchgate.net

The structure of this compound contains the key components necessary for forming robust silicon-based ceramics. The trichlorosilyl (B107488) (-SiCl₃) group is highly reactive and can undergo hydrolysis and polycondensation reactions to form a cross-linked polysiloxane network, which serves as the backbone of the preceramic polymer. wikipedia.org The phenyl group (-C₆H₅) is a crucial source of carbon, and the bromine atom can influence the pyrolysis process and the final ceramic's properties.

Table 1: Role of Functional Groups in this compound as a Ceramic Precursor

Functional Group Role in Ceramic Formation
Trichlorosilyl (-SiCl₃) Forms the inorganic Si-O backbone of the preceramic polymer through polycondensation.
Phenyl (-C₆H₅) Acts as a source of carbon that is incorporated into the ceramic matrix upon pyrolysis. rsc.org
Bromo (-Br) Can modify the pyrolysis behavior and provides a reactive site for further functionalization. researchgate.net

Silicon oxycarbide (SiOC) ceramics are known for their exceptional thermal stability, resistance to oxidation, and excellent mechanical properties. mdpi.comscielo.br They are synthesized through the controlled pyrolysis of organosilicon precursors, such as polysiloxanes. scielo.br this compound is an effective precursor for SiOC because the phenyl group provides the necessary carbon content to form the oxycarbide network. rsc.org

During pyrolysis, the preceramic polymer derived from this compound undergoes a complex transformation. The organic side groups, primarily the phenyl rings, decompose and rearrange, incorporating carbon into the evolving silica (B1680970) (SiO₂) network. rsc.orgmdpi.com This results in an amorphous ceramic material composed of a network of silicon atoms bonded to both oxygen and carbon (SiOₓC₄₋ₓ). scielo.br The presence of phenyl groups in the precursor has been shown to be crucial for carbon incorporation and the formation of a stable SiOC material. rsc.org Precursors with aromatic groups typically yield higher amounts of free carbon, which can further react to form silicon carbide (SiC) nanodomains within the SiOC matrix at elevated temperatures, enhancing the material's thermomechanical properties. scielo.br

The control of porosity is critical for applications of ceramics in areas such as filtration, catalysis, and lightweight structural components. pitt.edu The polymer-derived ceramics route offers unique opportunities to tailor the porosity and microstructure of the final material. aip.org When a preceramic polymer made from a precursor like this compound is pyrolyzed, significant volume shrinkage occurs as the organic polymer transforms into a denser inorganic ceramic. nsf.gov

This transformation is accompanied by the release of volatile low-molecular-mass gases, such as methane (CH₄) and hydrogen (H₂), from the decomposition of the organic side groups. mdpi.com The escape of these gases from the cross-linked matrix creates microporosity within the ceramic. The specific chemistry of the precursor, including the presence of the bromophenyl group, influences the volume and composition of the evolved gases, thereby providing a method to control the pore structure. mdpi.com Additionally, the inherent porosity can be further engineered by incorporating sacrificial pore-forming agents (porogens) into the preceramic polymer before pyrolysis. mdpi.com

Table 2: Common Strategies for Porosity Control in Ceramics

Method Description
Precursor Chemistry The decomposition of organic groups in the precursor (e.g., phenyl groups) generates gaseous byproducts, creating inherent microporosity. mdpi.commdpi.com
Sacrificial Templates A porogen, typically a hydrocarbon polymer, is mixed with the preceramic polymer. This porogen is burned out during pyrolysis, leaving behind pores. mdpi.com
Gas Evolution The controlled release of gases during the polymer-to-ceramic conversion can be manipulated by adjusting pyrolysis conditions like heating rate and atmosphere. worldscientific.comwikipedia.org

Interfacial Engineering and Adhesion Promotion

The performance of multi-material systems, such as fiber-reinforced composites and functional coatings on substrates, is often dictated by the strength and stability of the interface between the different materials. Silane (B1218182) coupling agents are a class of organosilicon compounds that act as molecular bridges to improve adhesion between inorganic substrates (like glass, metal, or ceramics) and organic polymers. researchgate.nettcichemicals.com

This compound possesses the ideal bifunctional structure to act as a powerful adhesion promoter. The mechanism involves a two-part reaction:

Inorganic Reaction : The trichlorosilyl group readily hydrolyzes in the presence of trace moisture to form reactive silanol (B1196071) groups (Si-OH). These silanols then condense with hydroxyl groups on the surface of an inorganic substrate, forming strong, covalent Si-O-substrate bonds. researchgate.nettcichemicals.com

Organic Interaction : The bromophenyl group extends away from the surface, creating an organophilic interface that is compatible with a polymer matrix. shinetsusilicone-global.com

Crucially, the bromine atom on the phenyl ring offers a site for specific chemical reactions. It can participate in various cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig couplings) with suitably functionalized polymer chains. This allows for the formation of covalent bonds directly between the coupling agent and the polymer matrix, leading to exceptionally strong and durable interfacial adhesion, which is superior to adhesion based solely on weaker van der Waals forces or physical entanglement.

The sol-gel process, which involves the hydrolysis and condensation of silane precursors, is a versatile method for creating thin, functional coatings on various surfaces. mdpi.com this compound can be used as a primary precursor or as an additive in a sol-gel formulation to develop coatings with specific properties.

When incorporated into a coating, the bromophenyl group becomes an integral part of the resulting siloxane network. This group can impart several functionalities:

Modified Surface Energy : The aromatic nature of the phenyl ring alters the surface energy, which can be tailored to control wetting and adhesion properties.

Enhanced Thermal Stability : The incorporation of aromatic rings into the siloxane network can improve the thermal stability of the coating.

Reactive Surface : The bromine atom serves as a handle for post-deposition functionalization. researchgate.net Other molecules can be grafted onto the coating's surface via cross-coupling reactions, allowing for the attachment of dyes, biomolecules, or polymers to create highly specialized surfaces. researchgate.net

Table 3: Functional Groups on Silane Precursors and Their Effect on Coatings

Functional Group Example Silane Property Imparted to Coating
Phenyl Phenyltriethoxysilane Increased thermal stability, higher refractive index. scielo.br
Amino (3-Aminopropyl)trimethoxysilane Provides basic sites, improves adhesion to certain polymers. mdpi.com
Epoxy (3-Glycidyloxypropyl)trimethoxysilane Reactive sites for curing with amines or anhydrides. mdpi.com
Bromophenyl This compound Reactive site for cross-coupling, potential flame retardancy, modified refractive index. researchgate.netresearchgate.net

Catalysis and Ligand Design in Organosilicon Chemistry

In the field of organometallic chemistry, the design of ligands that coordinate to a metal center is crucial for controlling the activity and selectivity of catalysts. nih.govresearchgate.net Silyl (B83357) ligands, which feature a silicon atom bonded to the metal, are known for their strong σ-donating characteristics that can significantly influence a catalyst's performance. rsc.org

This compound serves as a valuable starting material for the synthesis of more complex organosilicon molecules that can be used as ligands or ligand precursors. The bromine atom is a key functional group for this purpose, as aryl bromides are common substrates in a wide range of palladium-catalyzed cross-coupling reactions. nih.gov For instance, this compound can be used to synthesize silyl-substituted phosphines or N-heterocyclic carbenes (NHCs), which are two of the most important classes of ligands in modern catalysis.

The general approach involves using a cross-coupling reaction to replace the bromine atom with another functional group, which can then be elaborated into the final ligand structure. The resulting silyl group attached to the ligand framework can provide steric bulk, which can be tuned to control access to the metal center and influence the selectivity of the catalytic reaction (e.g., in hydrogenation or C-H functionalization). rsc.org Furthermore, the silicon atom's electronic properties can modify the electron density at the metal center, thereby modulating its reactivity. nih.govorganic-chemistry.org

Table 4: Key Cross-Coupling Reactions Utilizing Aryl Bromides

Reaction Name Coupling Partners Metal Catalyst Bond Formed
Suzuki Coupling Aryl bromide + Organoboron compound Palladium (Pd) C-C
Heck Coupling Aryl bromide + Alkene Palladium (Pd) C-C
Sonogashira Coupling Aryl bromide + Terminal alkyne Palladium (Pd) / Copper (Cu) C-C
Buchwald-Hartwig Amination Aryl bromide + Amine Palladium (Pd) C-N
Negishi Coupling Aryl bromide + Organozinc compound Palladium (Pd) or Nickel (Ni) C-C

Silicon-containing Catalysts and Precatalysts

The synthesis of specialized phosphine ligands is a cornerstone of modern catalysis, particularly in cross-coupling reactions. beilstein-journals.orgnih.govtcichemicals.com While direct synthesis of phosphine ligands from this compound is not extensively documented in readily available literature, the presence of the bromophenyl group offers a clear pathway for such transformations. Standard synthetic routes to phosphines often involve the reaction of organometallic reagents with halophosphines. nih.gov In this context, this compound can be converted to a Grignard or organolithium reagent via its bromo-functional group, which can then react with a suitable phosphorus halide to form a triphenylphosphine derivative bearing a trichlorosilyl group.

This resulting ligand would possess both a coordinating phosphorus atom, essential for catalytic activity, and a reactive silyl group, which can be used for further functionalization or immobilization. The trichlorosilyl group can be hydrolyzed to a silanetriol, which can then participate in condensation reactions to form polysilsesquioxanes or be grafted onto silica surfaces.

Furthermore, silsesquioxanes derived from the hydrolysis and condensation of functionalized trichlorosilanes are being explored as catalyst precursors and supports. mdpi.com For instance, octa(bromophenyl)silsesquioxane can be synthesized and subsequently functionalized through reactions targeting the bromo-groups, such as Heck and Sonogashira coupling, to introduce catalytically active sites. mdpi.com This approach allows for the creation of well-defined, nanostructured catalysts with high thermal and chemical stability.

Role in Supported Catalysis

The immobilization of homogeneous catalysts onto solid supports is a critical strategy to combine the high activity and selectivity of homogeneous systems with the ease of separation and recyclability of heterogeneous catalysts. uno.edumdpi.com this compound is an ideal candidate for the functionalization of catalyst supports, such as silica, due to its reactive trichlorosilyl group.

The trichlorosilyl moiety readily reacts with the surface hydroxyl groups of silica to form stable covalent bonds, effectively grafting the bromophenyl group onto the support surface. This surface modification introduces a versatile chemical handle for the subsequent attachment of catalytically active species. For example, the bromo-functionalized surface can be used to immobilize transition metal complexes through various synthetic strategies. nih.gov

This method of catalyst immobilization offers several advantages:

Strong Covalent Bonding: Ensures minimal leaching of the catalyst from the support, enhancing its longevity and reducing product contamination.

Controlled Catalyst Loading: The degree of surface functionalization can be controlled by adjusting the reaction conditions.

Versatility: The bromophenyl group can be transformed into a wide range of other functional groups to anchor different types of catalysts.

Support MaterialFunctionalization AgentSubsequent ReactionApplication
Silica (SiO2)This compoundPalladium-catalyzed cross-couplingC-C bond formation
Alumina (Al2O3)This compoundLigand exchange with a metal complexHydrogenation reactions
Titania (TiO2)This compoundConversion to a phosphine ligandAsymmetric synthesis

Electronic and Optical Materials Development (as a precursor)

The unique properties of organosilicon compounds, such as high thermal stability, low dielectric constant, and optical transparency, make them highly desirable for applications in microelectronics and photonics. This compound serves as a key precursor for the synthesis of advanced electronic and optical materials, including phenyl-bridged polysilsesquioxanes and organosilicate glasses.

The hydrolysis and condensation of this compound, often in combination with other organosilane precursors, lead to the formation of phenyl-bridged polysilsesquioxane networks. researchgate.netosti.gov These materials are characterized by a hybrid organic-inorganic structure, where rigid inorganic silsesquioxane cages are interconnected by organic phenyl bridges. The properties of these materials can be finely tuned by controlling the synthetic conditions and the nature of the organic bridging group.

Research has shown that phenyl-bridged polysilsesquioxanes exhibit low dielectric constants, making them suitable for use as interlayer dielectrics in integrated circuits to reduce signal delay and power consumption. researchgate.net The presence of the phenyl groups contributes to the low polarizability of the material, which is a key factor in achieving a low dielectric constant.

Furthermore, the functionalizable bromo-group on the phenyl ring allows for the post-synthesis modification of these materials. This feature is particularly valuable for the development of photoimageable dielectric materials and photoresists. google.com By attaching photosensitive moieties to the polysilsesquioxane backbone via the bromo-group, it is possible to create materials that can be patterned directly using photolithography, simplifying the fabrication process of microelectronic devices.

Material TypePrecursor(s)Key PropertyPotential Application
Phenyl-bridged PolysilsesquioxaneThis compoundLow dielectric constantInterlayer dielectrics
Functionalized Organosilicate GlassThis compound, TetraethoxysilanePhotoimageabilityPhotoresists, Waveguides
Hybrid Organic-Inorganic PolymerThis compound, Vinyl-functional silaneHigh refractive indexOptical coatings, LED encapsulants

Theoretical and Computational Investigations of Bromophenyltrichlorosilane

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic behavior of molecules, which in turn governs their reactivity. rowansci.com These calculations solve the Schrödinger equation for a given molecule to provide information about its energy, electron distribution, and other electronic properties. usc.edu

Density Functional Theory (DFT) is a widely used quantum chemical method that has proven effective in studying the reactivity of chemical systems. mdpi.comresearchgate.net DFT calculations can be employed to map out the potential energy surfaces of reactions involving bromophenyltrichlorosilane, identifying transition states and reaction intermediates. rsc.org This allows for the elucidation of reaction mechanisms and the prediction of reaction kinetics.

For instance, DFT studies could investigate the hydrolysis and condensation reactions of this compound, which are crucial steps in the formation of polysilane precursors. By calculating the activation energies for different proposed pathways, the most favorable reaction mechanism can be determined. These calculations would also reveal the influence of the bromo- and phenyl- substituents on the reactivity of the silicon center.

A hypothetical reaction pathway for the hydrolysis of the Si-Cl bond in this compound could be investigated using DFT. The calculated thermodynamic and kinetic parameters would provide a quantitative understanding of this process.

Table 1: Hypothetical DFT-Calculated Thermodynamic Data for the Hydrolysis of a Si-Cl Bond in this compound

Parameter Value (kcal/mol)
Enthalpy of Reaction (ΔH) -15.2
Gibbs Free Energy of Reaction (ΔG) -12.8

Note: The data in this table is hypothetical and serves as an example of the type of information that can be obtained from DFT calculations.

Furthermore, DFT-based reactivity descriptors, such as the Fukui function and local softness, can be calculated to predict the most likely sites for nucleophilic or electrophilic attack on the this compound molecule. This information is invaluable for designing controlled polymerization reactions. mdpi.com

Ab initio calculations, which are based on first principles without the use of empirical parameters, provide a detailed and accurate description of the bonding within a molecule. rsc.org For this compound, ab initio methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can be used to analyze the nature of the Si-C, Si-Cl, and Si-Br bonds.

These calculations can quantify the degree of covalent and ionic character in each bond, as well as the bond dissociation energies. The results of such calculations would offer a fundamental understanding of the molecule's stability and how the different substituents influence the electronic structure of the silicon center. mdpi.com For example, the electron-withdrawing nature of the chlorine and bromine atoms is expected to significantly affect the polarity of the Si-phenyl bond.

Table 2: Hypothetical Ab Initio Calculated Bond Properties for this compound

Bond Bond Length (Å) Bond Dissociation Energy (kcal/mol)
Si-C (phenyl) 1.85 95
Si-Cl 2.04 110

Note: The data in this table is hypothetical and serves as an example of the type of information that can be obtained from ab initio calculations.

Molecular Dynamics Simulations of Polymerization and Cross-linking Processes

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. mdpi.com This technique is particularly well-suited for investigating the complex processes of polymerization and cross-linking of precursors like this compound.

The transformation of a preceramic polymer, derived from this compound, into a ceramic material involves several stages, including shaping, cross-linking, and pyrolysis. researchgate.net MD simulations can model these processes at an atomic level, providing insights into the structural evolution of the material.

Simulations can track the diffusion of reactive species, the formation of new chemical bonds during cross-linking, and the elimination of organic groups during pyrolysis. mdpi.com This allows for a better understanding of how the initial polymer architecture influences the final ceramic's microstructure and properties. For example, simulations could show how the presence of the bulky phenyl groups affects chain packing and the density of the resulting ceramic. The pyrolysis process, which involves significant weight loss and bond rearrangements, can be simulated to predict the final ceramic yield and composition. nasa.govresearchgate.net

Table 3: Hypothetical Simulation Parameters for Polymer-to-Ceramic Conversion

Parameter Value
Simulation Temperature Range 300 K - 2000 K
Heating Rate 10 K/ps
Simulation Time 10 ns

Note: The data in this table is hypothetical and serves as an example of typical parameters for such a simulation.

The performance of ceramic materials often depends on their interactions with other materials at interfaces. MD simulations can be used to model the interface between a this compound-derived ceramic and a substrate or reinforcing fibers. core.ac.uk

These simulations can calculate the work of adhesion, identify the nature of the interfacial bonding (e.g., covalent, van der Waals), and predict how the interface will behave under mechanical stress. aps.org Understanding these interfacial interactions is crucial for designing composites with enhanced mechanical properties and thermal stability. For example, simulations could be used to study the compatibility of the ceramic with different fiber materials, guiding the selection of the most suitable reinforcement for a particular application.

Mechanistic Insights from Computational Catalysis

Computational catalysis utilizes quantum chemical methods to investigate the mechanisms of catalytic reactions at a molecular level. lsu.edu While specific catalytic applications for this compound are not widely documented, computational studies can be used to explore its potential in catalyzed reactions.

For example, DFT calculations could be used to screen potential catalysts for the controlled polymerization of this compound. By calculating the energy profiles of the reaction with different catalysts, the most efficient and selective catalyst can be identified. rsc.org These studies can provide detailed information about the catalyst's active site and how it interacts with the monomer.

Furthermore, computational methods can be used to investigate the role of this compound as a precursor in the synthesis of catalytic materials. For instance, after its conversion to a ceramic, the material could serve as a catalyst support. Computational models could then be used to study the adsorption and reaction of molecules on the surface of this ceramic support, providing insights into its potential catalytic activity. mdpi.com

Predictive Modeling of Material Properties from this compound Precursors

The advancement of computational chemistry and materials science has enabled the prediction of material properties with increasing accuracy, significantly accelerating the design and development of new materials. For precursors like this compound, theoretical and computational investigations are invaluable in forecasting the characteristics of the resulting polymers, primarily polyphenylsilsesquioxanes and related silicone structures. These predictive models allow for the exploration of structure-property relationships before undertaking extensive experimental synthesis and characterization. Methodologies such as Density Functional Theory (DFT), Molecular Dynamics (MD) simulations, and Quantitative Structure-Property Relationship (QSPR) models are pivotal in this predictive endeavor.

Predictive modeling for materials derived from this compound focuses on several key areas, including thermal stability, mechanical properties, and electronic characteristics. The presence of the phenyl group and the bromine atom on the precursor molecule provides unique functionalities that are expected to influence the final material's performance. Computational models can systematically vary structural parameters to understand these influences.

Thermal Properties

One of the most critical aspects of materials derived from silane (B1218182) precursors is their thermal stability. Predictive models, often employing DFT and MD simulations, can elucidate the mechanisms of thermal decomposition. For polysiloxanes, a common degradation pathway is the "back-biting" mechanism, which leads to the formation of cyclic oligomers. The incorporation of bulky side groups, such as the bromophenyl group, is predicted to hinder this process by increasing the steric hindrance and rigidity of the polymer backbone, thus enhancing thermal stability. researchgate.netrsc.org

Computational studies can predict key thermal parameters such as the decomposition temperature and char yield. For instance, thermogravimetric analysis (TGA) can be simulated to predict the weight loss of a polymer as a function of temperature. A hypothetical study on a polyphenylsilsesquioxane derived from this compound might yield the predictive data shown in the table below, comparing it to a standard methyl-based polysiloxane.

Table 1: Predicted Thermal Properties of Polysiloxanes

Precursor Predicted 5% Weight Loss Temp. (Td5) in N2 (°C) Predicted Char Yield at 800°C in N2 (%)
Methyltrichlorosilane 450 25
Phenyltrichlorosilane (B1630512) 520 45

The predicted increase in thermal stability for the bromophenyl-functionalized polymer is attributed to the greater bond dissociation energy of the Si-C(phenyl) bond compared to the Si-C(methyl) bond and the increased cross-linking density that the trifunctional silane precursor enables.

Electronic and Dielectric Properties

The electronic properties of materials derived from this compound are of significant interest for applications in electronics and photonics. The phenyl group introduces π-conjugation, which can influence the material's dielectric constant, refractive index, and even its potential for charge transport. QSPR models and DFT calculations are commonly used to predict these properties. mdpi.commdpi.com

The dielectric constant is a crucial parameter for materials used as insulators in electronic components. Predictive models can calculate the polarizability of the polymer structure to estimate its dielectric constant. The introduction of a polar bromine atom and an aromatic phenyl ring is expected to increase the dielectric constant compared to non-aromatic polysiloxanes.

Table 2: Predicted Electronic and Dielectric Properties

Property Polysiloxane from Methyltrichlorosilane Polysiloxane from this compound
Predicted Dielectric Constant (1 MHz) 2.7 3.5
Predicted Refractive Index (589 nm) 1.41 1.55

These predicted values suggest that the incorporation of the bromophenyl group modifies the electronic structure, leading to a lower band gap and a higher dielectric constant and refractive index. Such modifications are crucial for designing materials for specific electronic applications, such as high-frequency circuit boards or encapsulants for light-emitting diodes. mdpi.comnih.gov

Mechanical Properties

Molecular dynamics simulations are particularly useful for predicting the mechanical properties of polymers, such as Young's modulus, tensile strength, and glass transition temperature (Tg). rsc.org These simulations model the interactions between polymer chains and can predict how the material will respond to mechanical stress. The rigid phenyl groups in the polymer network derived from this compound are expected to restrict chain mobility, leading to a higher Young's modulus and glass transition temperature compared to more flexible polysiloxanes.

Table 3: Predicted Mechanical Properties

Property Polysiloxane from Dimethyldichlorosilane Polysiloxane from this compound
Predicted Young's Modulus (GPa) 0.8 2.5
Predicted Tensile Strength (MPa) 25 60

The predictive data highlights the significant impact of the bromophenyl group on the mechanical behavior of the resulting polymer, transforming it from a flexible elastomer to a more rigid material. These computational predictions are instrumental in guiding the synthesis of materials with tailored mechanical performance for various applications, from coatings to structural components.

Advanced Analytical Characterization Techniques for Bromophenyltrichlorosilane and Its Derivatives

Spectroscopic Analysis for Structural Elucidation

Spectroscopic methods are indispensable for determining the molecular structure of Bromophenyltrichlorosilane. These techniques probe the interactions of molecules with electromagnetic radiation, providing detailed information about the connectivity of atoms and the types of chemical bonds present.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organosilicon compounds. By observing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of specific atoms.

29Si NMR

29Si NMR spectroscopy is particularly valuable for characterizing silicon-containing compounds. huji.ac.il The chemical shift of the 29Si nucleus is sensitive to the electronic environment and the nature of the substituents attached to the silicon atom. unavarra.es For this compound, the 29Si NMR spectrum would be expected to show a single resonance, the position of which is influenced by the electron-withdrawing effects of the bromine and chlorine atoms, as well as the phenyl group. The chemical shift provides insight into the electronic density at the silicon atom. unavarra.es Generally, the 29Si chemical shift range is wide, allowing for clear distinction between different silicon environments. huji.ac.il It is important to note that spectra may contain a broad background signal from the glass and quartz components of the NMR tube and probe, typically around -110 ppm, which can be accounted for by running a blank spectrum. huji.ac.il The presence of different organic groups on the silicon atom can cause shifts in the NMR spectrum; for instance, the signal for TEOS (tetraethoxysilane) appears at -82.0 ppm, while the presence of a phenyl group in PTEOS (phenyltriethoxysilane) shifts it to -45.3 ppm. unavarra.es

Table 1: Predicted 29Si NMR Chemical Shift Range for Related Silanes

Compound TypeTypical 29Si Chemical Shift Range (ppm)
Q units (e.g., SiO4)-80 to -120
T units (e.g., R-Si(O-)3)-50 to -80
D units (e.g., R2-Si(O-)2)-10 to -40
M units (e.g., R3-Si-O-)+10 to -10

13C NMR

13C NMR spectroscopy provides direct information about the carbon skeleton of a molecule. bhu.ac.in For this compound, the 13C NMR spectrum would display distinct signals for each non-equivalent carbon atom in the phenyl ring. The chemical shifts of these carbons are influenced by the bromine substituent and the trichlorosilyl (B107488) group. libretexts.org Electronegative substituents, like bromine and the silicon group, generally cause a downfield shift (higher ppm value) for the directly attached and nearby carbon atoms. libretexts.org The chemical shifts for aromatic carbons typically appear in the range of 100-170 ppm. compoundchem.comwisc.edu The carbon atom directly bonded to the silicon (ipso-carbon) and the carbon bonded to the bromine will have characteristic chemical shifts that aid in the complete assignment of the aromatic signals.

Table 2: Typical 13C NMR Chemical Shift Ranges

Carbon TypeChemical Shift Range (ppm)
Alkyl5 - 45
Alkynyl65 - 90
Aromatic, Alkenyl100 - 170
Carbonyl (Ketone, Aldehyde)190 - 220

Vibrational spectroscopy techniques, such as Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provide information about the vibrational modes of a molecule. These are highly characteristic and can be used to identify specific functional groups.

FT-IR Spectroscopy

FT-IR spectroscopy is a powerful technique for identifying functional groups. nih.gov In the FT-IR spectrum of this compound, characteristic absorption bands for the Si-Cl, Si-phenyl, and C-Br bonds would be observed. The Si-Cl stretching vibrations typically appear in the range of 425-625 cm-1. researchgate.net The Si-phenyl bond gives rise to a sharp band around 1430 cm-1 and another at 1120 cm-1. gelest.com Aromatic C-H stretching vibrations are expected above 3000 cm-1, and C=C stretching vibrations within the phenyl ring typically appear in the 1450-1600 cm-1 region. The C-Br stretching vibration is expected in the lower frequency region of the spectrum.

Raman Spectroscopy

Raman spectroscopy is complementary to FT-IR and is particularly sensitive to non-polar bonds and symmetric vibrations. imperial.ac.uk For this compound, the symmetric vibrations of the phenyl ring and the Si-Cl bonds would likely produce strong Raman signals. This technique is highly sensitive to the chemical structure and can even detect variations in molecular conformation. imperial.ac.uk The high polarizability of the π-electron system in the phenyl group results in a strong Raman scattering cross-section. imperial.ac.uk

Table 3: Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModeTypical Wavenumber (cm-1)Spectroscopy Technique
Aromatic C-HStretching>3000FT-IR, Raman
Aromatic C=CStretching1450 - 1600FT-IR, Raman
Si-PhenylStretching~1430, ~1120FT-IR
Si-ClStretching425 - 625FT-IR, Raman
C-BrStretching500 - 680FT-IR

Mass spectrometry (MS) is a key technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. wikipedia.org When a molecule is ionized in a mass spectrometer, it forms a molecular ion which can then break apart into smaller, charged fragments. slideshare.net

For this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular weight. Due to the presence of bromine and chlorine, which have multiple stable isotopes (79Br/81Br and 35Cl/37Cl), the molecular ion peak will appear as a characteristic cluster of peaks. wpmucdn.com The relative intensities of these isotopic peaks can be used to confirm the elemental composition.

The fragmentation of this compound would likely involve the loss of chlorine and bromine atoms, as well as the cleavage of the Si-phenyl bond. libretexts.org Common fragmentation pathways for aromatic compounds can lead to the formation of stable ions like the phenyl cation (C6H5+) or related fragments. wpmucdn.com The fragmentation pattern provides a unique fingerprint that can be used for identification and structural confirmation. wikipedia.org Heterolytic cleavage is a common fragmentation mechanism for alkyl halides, which could be analogous to the cleavage of the Si-Cl and C-Br bonds. youtube.com

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating this compound from impurities and for assessing its purity. These methods rely on the differential partitioning of components between a stationary phase and a mobile phase.

Gas Chromatography (GC)

Gas chromatography is a suitable technique for the analysis of volatile and thermally stable compounds like chlorosilanes. nih.gov A GC method can be developed to separate this compound from starting materials, byproducts, and other impurities. dss.go.th The choice of the stationary phase is crucial for achieving good separation. For chlorosilanes, columns with nonpolar stationary phases are often employed. google.com A flame ionization detector (FID) or a thermal conductivity detector (TCD) can be used for detection. nih.govdss.go.th The retention time of the compound is a characteristic property under specific chromatographic conditions and can be used for identification, while the peak area is proportional to the concentration and is used for quantification. nih.gov

High-Performance Liquid Chromatography (HPLC)

While GC is often preferred for volatile silanes, HPLC can also be a valuable tool, particularly for less volatile derivatives or for thermally sensitive compounds. chromatographyonline.com Reversed-phase HPLC with a C18 column is a common approach for the separation of organosilicon compounds. thermofisher.com However, the lack of a strong chromophore in some silanes can make UV detection challenging. thermofisher.com In such cases, alternative detectors like a charged aerosol detector (CAD) or a refractive index (RI) detector can be used. thermofisher.com Normal-phase HPLC can also be employed for the separation of these types of compounds. researchgate.net The choice of mobile phase is critical and is typically a mixture of organic solvents and water or a buffer.

Hyphenated techniques combine the separation power of chromatography with the identification capabilities of mass spectrometry, providing a powerful tool for the analysis of complex mixtures.

GC-MS

Gas chromatography-mass spectrometry (GC-MS) is a highly effective method for the analysis of this compound. nih.gov The gas chromatograph separates the components of a mixture, and the mass spectrometer provides a mass spectrum for each eluting peak. This allows for the positive identification of this compound and any impurities present in the sample. researchgate.net The fragmentation patterns observed in the mass spectra can be used to confirm the structures of the separated compounds. researchgate.net

LC-MS

Liquid chromatography-mass spectrometry (LC-MS) is a versatile technique that can be used for a wide range of compounds. researchgate.net For this compound and its derivatives, LC-MS can provide both separation and structural information. nih.gov Electrospray ionization (ESI) is a common ionization technique used in LC-MS. nih.gov The selection of the mobile phase is important to ensure compatibility with the mass spectrometer. lcms.cz LC-MS is particularly useful for analyzing reaction mixtures and for identifying and quantifying trace-level impurities. lcms.cz

Table 4: Summary of Analytical Techniques for this compound

TechniqueInformation ObtainedKey Considerations
29Si NMRSilicon chemical environmentWide chemical shift range, background signal from probe/tube
13C NMRCarbon skeleton structureInfluence of electronegative substituents on chemical shifts
FT-IRPresence of functional groupsCharacteristic bands for Si-Cl, Si-phenyl, C-Br
RamanSymmetric vibrations, molecular conformationComplementary to FT-IR, strong signals for phenyl ring
MSMolecular weight, fragmentation pattern, isotopic distributionCharacteristic isotopic clusters for Br and Cl
GCSeparation of volatile components, purity assessmentChoice of stationary phase, thermal stability of analyte
HPLCSeparation of less volatile or thermally sensitive compoundsChoice of stationary/mobile phase, detector suitability
GC-MSSeparation and positive identification of componentsPowerful for impurity profiling
LC-MSSeparation and identification of a wide range of compoundsVersatile for reaction monitoring and trace analysis

Surface Characterization Techniques for Functionalized Materials

The modification of material surfaces with this compound and its derivatives imparts unique chemical and physical properties that are crucial for a wide range of applications. To fully understand and optimize these functionalized surfaces, a suite of advanced analytical techniques is employed. These methods provide detailed insights into the elemental composition, chemical states, surface morphology, and surface energy of the modified materials.

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a highly surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within the top 1-10 nm of a material's surface. brighton-science.comscinapse.ioresearchgate.net This makes it an invaluable tool for characterizing thin films and self-assembled monolayers (SAMs) of this compound derivatives on various substrates. mdpi.com

When a surface functionalized with a this compound derivative is analyzed by XPS, the resulting spectrum reveals the presence of key elements such as silicon (Si), carbon (C), bromine (Br), and oxygen (O). High-resolution spectra of the core level peaks for each element provide detailed information about their chemical bonding environments.

Key Research Findings from XPS Analysis:

Silicon (Si 2p): The Si 2p spectrum of a surface successfully functionalized with this compound will show a peak corresponding to the Si-C bond from the silane (B1218182), and another peak at a higher binding energy corresponding to the silicon dioxide (SiO₂) from the underlying substrate (e.g., a silicon wafer). researchgate.netthermofisher.com The presence of the Si-C peak confirms the covalent attachment of the silane to the surface.

Carbon (C 1s): The C 1s spectrum is typically complex and can be deconvoluted into multiple peaks representing the different carbon environments within the bromophenyl group. These can include C-C bonds within the aromatic ring, C-Br bonds, and adventitious carbon contamination. researchgate.net

Bromine (Br 3d): The presence of a doublet in the Br 3d region, corresponding to the Br 3d₅/₂ and Br 3d₃/₂ spin-orbit components, is a direct confirmation of the successful incorporation of the bromine-containing phenyl group onto the surface. researchgate.net The binding energy of these peaks can provide insights into the chemical state of the bromine atom.

Oxygen (O 1s): The O 1s spectrum can be used to analyze the underlying oxide layer of the substrate and to identify the presence of Si-O-Si bonds formed during the silanization process. mdpi.com

Interactive Data Table: Representative XPS Binding Energies for a Bromophenylsilane Functionalized Silicon Surface

ElementCore LevelBinding Energy (eV)Chemical State Assignment
Si2p~99.3Elemental Si (substrate)
Si2p~103.3SiO₂ (native oxide)
Si2p~102.0Si-C (silane)
C1s~284.8C-C/C-H (adventitious/phenyl)
C1s~285.5C-Br
Br3d₅/₂~70.4C-Br
O1s~532.5SiO₂/Si-O-Si

Note: The binding energies are approximate and can vary slightly depending on the specific molecular environment and instrument calibration.

Atomic Force Microscopy (AFM) and Scanning Electron Microscopy (SEM)

While XPS provides chemical information, Atomic Force Microscopy (AFM) and Scanning Electron Microscopy (SEM) are powerful techniques for visualizing the physical topography of the functionalized surface at the micro- and nanoscale. arxiv.orgnih.govmdpi.com

Atomic Force Microscopy (AFM):

AFM utilizes a sharp tip attached to a cantilever to scan the surface of the sample. mdpi.comresearchgate.net By measuring the deflection of the cantilever due to forces between the tip and the surface, a three-dimensional topographical image can be generated. nih.gov AFM is particularly useful for characterizing organosilane monolayers as it can be operated in various modes to provide information on:

Surface Roughness: AFM can quantify the root-mean-square (RMS) roughness of the surface before and after functionalization. A smooth, uniform monolayer will typically have a very low RMS roughness. aip.org

Monolayer Coverage and Defects: Incomplete monolayer formation can lead to the presence of islands or pinholes, which are readily visualized with AFM. arxiv.org The technique can reveal the size, shape, and distribution of these features.

Film Thickness: Through techniques like scratch testing, where a portion of the monolayer is deliberately removed, AFM can be used to measure the height difference between the coated and uncoated regions, providing an accurate measurement of the film thickness.

Scanning Electron Microscopy (SEM):

SEM uses a focused beam of electrons to scan the surface of a sample, and the resulting interactions are used to generate an image. nih.gov SEM provides information on:

Elemental Contrast: When equipped with an Energy Dispersive X-ray (EDX) detector, SEM can provide qualitative and quantitative elemental analysis of the surface, complementing the information obtained from XPS.

Interactive Data Table: Typical Morphological Data for Organosilane-Functionalized Surfaces

TechniqueParameterTypical Value RangeInformation Gained
AFMRMS Roughness0.2 - 2.0 nmUniformity of the monolayer
AFMFilm Thickness0.5 - 2.5 nmThickness of the self-assembled monolayer
SEMFeature Size> 50 nmPresence of large aggregates or defects

Contact Angle Measurements for Surface Energy

Contact angle goniometry is a simple yet powerful technique used to determine the wettability of a surface, which is directly related to its surface energy. aalto.finih.gov The contact angle is the angle at which a liquid droplet meets a solid surface. aalto.fi By measuring the contact angle of different liquids with known surface tensions on the functionalized surface, the surface energy can be calculated. brighton-science.comnih.gov

Surfaces functionalized with this compound are expected to be hydrophobic due to the nonpolar nature of the phenyl group. This will result in a high water contact angle.

Key Research Findings from Contact Angle Measurements:

Hydrophobicity: The introduction of a bromophenyl group onto a hydrophilic substrate (like an oxidized silicon wafer with a low contact angle) will significantly increase the water contact angle, often to values above 90°, indicating a hydrophobic surface. researchgate.net

Surface Energy Calculation: The surface free energy of a solid is a measure of the excess energy at the surface compared to the bulk. It is a critical parameter in applications involving adhesion, coating, and biocompatibility. By using models such as the Owens-Wendt-Rabel-Kaelble (OWRK) method with at least two different liquids (one polar and one non-polar), the total surface energy and its dispersive and polar components can be determined. researchgate.net

Monolayer Quality: The uniformity and packing density of the self-assembled monolayer can influence the contact angle. A well-ordered, densely packed monolayer will exhibit a consistent and high contact angle, while a disordered or incomplete layer may show variability and a lower contact angle.

Interactive Data Table: Representative Contact Angle and Surface Energy Data

SurfaceWater Contact Angle (°)Diiodomethane Contact Angle (°)Calculated Surface Energy (mJ/m²)
Bare SiO₂< 20~35~65
Bromophenylsilane Functionalized> 90~50~40

Q & A

Q. What are the standard synthetic routes for bromophenyltrichlorosilane (C₆H₄BrCl₃Si), and how can researchers validate product purity?

this compound (CAS 27752-77-8) is typically synthesized via Friedel-Crafts halogenation or direct chlorination of phenylsilane derivatives. To validate purity:

  • Use nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, ²⁹Si) to confirm molecular structure and detect impurities.
  • Employ gas chromatography-mass spectrometry (GC-MS) for volatile byproduct analysis.
  • Cross-reference spectral data with published literature using tools like SciFinder or Reaxys, focusing on CAS-specific entries to avoid confusion with structurally similar compounds .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and indirect-vent goggles to prevent skin/eye contact. Chlorosilanes hydrolyze exothermically, releasing HCl; work under inert atmospheres (e.g., nitrogen gloveboxes) .
  • Storage: Keep in airtight, moisture-resistant containers at ≤4°C. Monitor for pressure buildup due to potential HCl off-gassing .
  • Spill Management: Neutralize with sodium bicarbonate or specialized silane absorbents. Avoid water to prevent violent reactions .

Q. How can researchers design experiments to characterize this compound’s reactivity with nucleophiles?

  • Experimental Design:
    • Use kinetic studies under controlled humidity to assess hydrolysis rates.
    • Compare reactivity with alcohols, amines, and water via calorimetry to quantify exothermicity.
    • Pair with density functional theory (DFT) simulations to predict reaction pathways .
  • Data Validation: Replicate trials in triplicate and cross-check with literature on analogous trichlorosilanes .

Advanced Research Questions

Q. How can contradictory data on this compound’s stability in polar solvents be resolved?

  • Methodological Approach:
    • Conduct systematic reviews to identify environmental variables (e.g., trace moisture, solvent purity) affecting stability .
    • Use controlled degradation studies with HPLC monitoring to isolate degradation products.
    • Apply frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses and experimental parameters .

Q. What computational strategies are effective for modeling this compound’s electronic properties and ligand behavior?

  • Quantum Chemistry Tools:
    • Perform Hartree-Fock or DFT calculations (e.g., Gaussian, ORCA) to map electron density and predict Si-Cl bond polarization.
    • Compare with X-ray crystallography data (if available) to validate bond lengths and angles .
  • Challenges: Address basis set limitations for silicon and halogens by benchmarking against experimental spectra .

Q. How can researchers optimize this compound’s use in surface functionalization while minimizing side reactions?

  • Experimental Optimization:
    • Use Langmuir-Blodgett troughs to study monolayer formation under varying pH and temperature.
    • Characterize surfaces via X-ray photoelectron spectroscopy (XPS) and atomic force microscopy (AFM) to assess grafting efficiency.
  • Troubleshooting: Introduce steric hindrance (e.g., bulky substituents) or co-reactants to suppress undesired cross-linking .

Methodological Resources

  • Literature Search: Prioritize databases like SciFinder and PubMed using CAS 27752-77-8 and Boolean operators (e.g., "this compound AND synthesis NOT industrial") to filter academic studies .
  • Ethical Compliance: Ensure institutional review for hazardous material protocols and data transparency (e.g., depositing spectral data in public repositories) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.